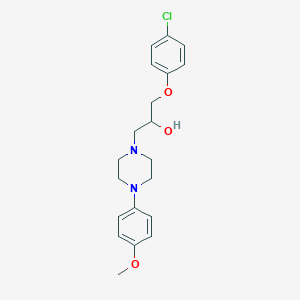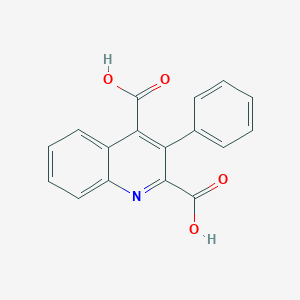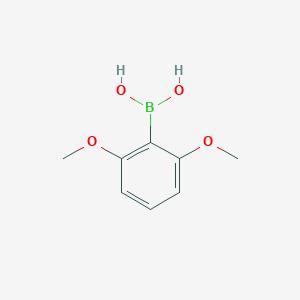
2,6-ジメトキシフェニルボロン酸
概要
説明
2,6-Dimethoxyphenylboronic acid is a common intermediate in organic synthesis . It appears as a white to beige solid powder at room temperature . Its molecular formula is C8H11BO4, and it has a molecular weight of 181.98 .
Synthesis Analysis
The conventional synthesis method for 2,6-Dimethoxyphenylboronic acid starts with 1,3-Dimethoxybenzene. The hydrogen atom in the phenyl group between the two methoxy groups is removed using butyllithium as a base. This process has excellent regioselectivity, and the hydrogen atoms at other positions on the phenyl ring are not removed .Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyphenylboronic acid is represented by the linear formula (CH3O)2C6H3B(OH)2 . The compound has a monoisotopic mass of 182.075043 Da .Chemical Reactions Analysis
2,6-Dimethoxyphenylboronic acid can be used as a reagent in various reactions. It is used in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds . It is also used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are utilized as precursors for the preparation of N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis
2,6-Dimethoxyphenylboronic acid has a melting point of 110-112 °C . It has a density of 1.2 . The compound is soluble in organic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, ether, and ethyl acetate, but it has poor solubility in water .科学的研究の応用
鈴木・宮浦カップリング反応
2,6-ジメトキシフェニルボロン酸は、パラジウム触媒による鈴木・宮浦カップリング反応の試薬として使用されます。 この反応は、有機分子の合成に不可欠な炭素-炭素結合を構築するための有機化学において非常に重要です .
N-ヘテロ環状カルベン配位子の合成
もう1つの用途には、2,6-ジメトキシフェニルボロン酸を使用した2H-イミダゾ[1,5-a]ピリジン-4-イウムブロミドの合成があります。 これらのブロミドは、さまざまな触媒プロセスで重要なN-ヘテロ環状カルベン配位子を調製するための前駆体として役立ちます .
結晶化における多形制御
2,6-ジメトキシフェニルボロン酸は、フェニルボロン酸の多形制御のための添加剤結晶化アプローチを調査するためのモデル物質として使用されてきました。 これは、さまざまな溶媒からの蒸発および冷却結晶化を実行することにより、さまざまな条件下で結晶化され、医薬品およびファインケミカルの開発に不可欠です .
Safety and Hazards
The safety data sheet for 2,6-Dimethoxyphenylboronic acid suggests that it should be handled with personal protective equipment to avoid dust formation and inhalation of vapors, mist, or gas . It should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided . In case of accidental ingestion or contact, appropriate first aid measures should be taken .
作用機序
Target of Action
2,6-Dimethoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its main targets are the reactants involved in the Suzuki-Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to construct carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
The compound interacts with its targets by acting as a boron source in the Suzuki-Miyaura coupling reaction . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then facilitates the cross-coupling reaction with an organohalide . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by 2,6-Dimethoxyphenylboronic acid is the Suzuki-Miyaura coupling reaction pathway . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of 2,6-Dimethoxyphenylboronic acid’s action are primarily seen in the new carbon-carbon bonds that it helps form . These bonds are fundamental to the structure and function of many organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability .
特性
IUPAC Name |
(2,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVXPCYDRURMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370234 | |
| Record name | 2,6-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23112-96-1 | |
| Record name | 2,6-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,6-Dimethoxyphenylboronic acid of interest to researchers studying polymorphism?
A1: 2,6-Dimethoxyphenylboronic acid serves as a model compound to investigate how additives influence the crystallization of different polymorphic forms, particularly in phenylboronic acids [, ]. This is crucial because different polymorphs of a compound can exhibit distinct physical and chemical properties, impacting their performance in various applications.
Q2: How do surfactants affect the polymorphic outcome during crystallization of 2,6-Dimethoxyphenylboronic acid?
A2: Research has shown that surfactants like Span 20 and n-octyl-β-D-glucopyranoside can significantly impact the crystallization of 2,6-Dimethoxyphenylboronic acid []. While crystallization from pure solvents often yields the thermodynamically stable Form I, the presence of these specific surfactants encourages the formation and stabilization of the metastable Form II, even during evaporation crystallization.
Q3: What structural insights have been gained about different polymorphs of 2,6-Dimethoxyphenylboronic acid?
A3: Scientists have employed various techniques like lattice energy calculations, Hirshfeld surface analysis, and morphology prediction to understand the structural differences between different polymorphs of 2,6-Dimethoxyphenylboronic acid, particularly Forms I and II [, ]. This research delves into the specific interactions within the crystal lattice that contribute to the stability and distinct characteristics of each form, offering valuable insights for controlling polymorphism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

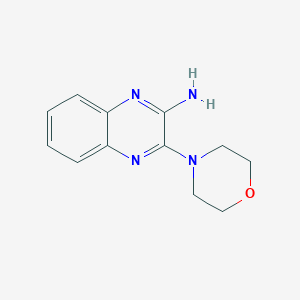
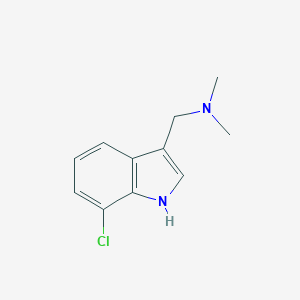
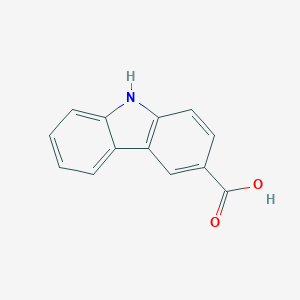
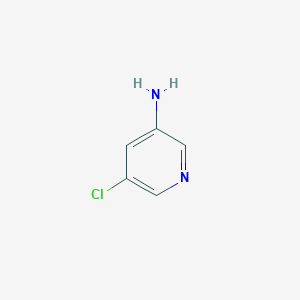
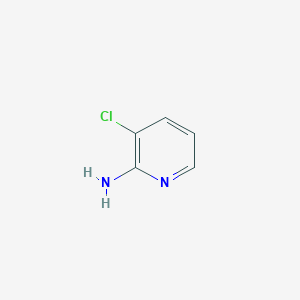
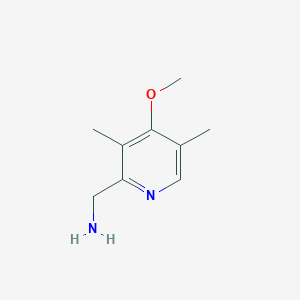
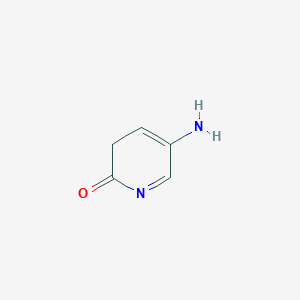
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
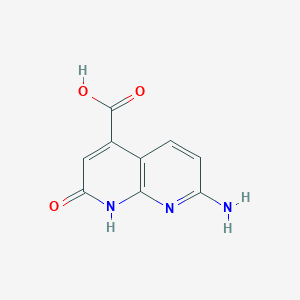
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)

